molecular formula C18H16FN3O2S2 B2594750 N-(4-(3-((4-fluorobenzyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide CAS No. 1021058-91-2

N-(4-(3-((4-fluorobenzyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B2594750
CAS No.: 1021058-91-2
M. Wt: 389.46
InChI Key: VCCATZYBPXSHMR-UHFFFAOYSA-N
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Description

N-(4-(3-((4-fluorobenzyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C18H16FN3O2S2 and its molecular weight is 389.46. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques

    This compound and its analogs are often synthesized through multi-step reactions involving various starting materials and intermediates. For example, Spoorthy et al. (2021) describe the synthesis of related compounds using a series of reactions starting from ethyl 3-((3,4-dimethoxybenzylidene)amino) thiophene-2-carboxylate (Spoorthy et al., 2021).

  • Characterization Methods

    The characterization of these compounds includes various techniques like 1H NMR, IR, Mass spectral data, and elemental analysis, as highlighted in studies by Spoorthy et al. (2021) and others (Spoorthy et al., 2021).

Biological Activities

  • Antimicrobial Activity

    Some analogs of this compound have been evaluated for their antimicrobial properties. For instance, Spoorthy et al. (2021) conducted antimicrobial activity and docking studies of newly synthesized analogs (Spoorthy et al., 2021).

  • Other Biological Activities

    The compound and its derivatives have been investigated for various biological activities, including antituberculosis activity (Jeankumar et al., 2013), antiurease and antilipase activities (Başoğlu et al., 2013), and cytotoxic effects against cancer cell lines (Kelly et al., 2007) (Jeankumar et al., 2013); (Başoğlu et al., 2013); (Kelly et al., 2007).

Molecular Docking Studies

  • Molecular Interactions: Molecular docking studies are often conducted to understand the interaction of these compounds with biological targets. Spoorthy et al. (2021) described docking studies to evaluate the interaction of synthesized compounds with microbial proteins (Spoorthy et al., 2021).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

N-(4-(3-((4-fluorobenzyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, thiazole derivatives, including this compound, have been shown to inhibit the biosynthesis of certain bacterial lipids, thereby exhibiting antimicrobial activity . Additionally, the compound’s interaction with proteins involved in cell signaling pathways can modulate their function, leading to various biological effects.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes . Furthermore, its impact on cellular metabolism includes altering the metabolic flux and levels of specific metabolites, which can affect cell growth and proliferation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound’s interaction with enzymes involved in the biosynthesis of bacterial lipids results in the inhibition of these enzymes, thereby exhibiting antimicrobial activity . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can influence its biological activity. In vitro and in vivo studies have shown that the compound remains stable under specific conditions, maintaining its biological activity for extended periods . Prolonged exposure to certain environmental factors can lead to its degradation, resulting in reduced efficacy.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as antimicrobial and anticancer activities . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, leading to the formation of various metabolites . These interactions can affect the compound’s biological activity and its overall impact on cellular function. Additionally, the compound’s influence on metabolic flux can alter the levels of specific metabolites, further modulating its biological effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, the compound can accumulate in specific compartments, influencing its localization and activity. These interactions are essential for the compound’s therapeutic potential and its overall efficacy.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its biological effects . Targeting signals and post-translational modifications can influence the compound’s localization, ensuring that it reaches the appropriate sites of action. This precise localization is crucial for the compound’s therapeutic efficacy and its ability to modulate cellular processes effectively.

Properties

IUPAC Name

N-[4-[3-[(4-fluorophenyl)methylamino]-3-oxopropyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O2S2/c19-13-5-3-12(4-6-13)10-20-16(23)8-7-14-11-26-18(21-14)22-17(24)15-2-1-9-25-15/h1-6,9,11H,7-8,10H2,(H,20,23)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCCATZYBPXSHMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=NC(=CS2)CCC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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